(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one
Brand Name: Vulcanchem
CAS No.: 22596-25-4
VCID: VC20810963
InChI: InChI=1S/C9H14O5/c1-9(2)13-6-5(10)4-12-8(11-3)7(6)14-9/h6-8H,4H2,1-3H3/t6-,7-,8-/m0/s1
SMILES: CC1(OC2C(O1)C(=O)COC2OC)C
Molecular Formula: C9H14O5
Molecular Weight: 202.2 g/mol

(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one

CAS No.: 22596-25-4

Cat. No.: VC20810963

Molecular Formula: C9H14O5

Molecular Weight: 202.2 g/mol

* For research use only. Not for human or veterinary use.

(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one - 22596-25-4

Specification

CAS No. 22596-25-4
Molecular Formula C9H14O5
Molecular Weight 202.2 g/mol
IUPAC Name (3aS,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one
Standard InChI InChI=1S/C9H14O5/c1-9(2)13-6-5(10)4-12-8(11-3)7(6)14-9/h6-8H,4H2,1-3H3/t6-,7-,8-/m0/s1
Standard InChI Key VUNSMQXGBMXONE-FXQIFTODSA-N
Isomeric SMILES CC1(O[C@H]2[C@@H](O1)C(=O)CO[C@@H]2OC)C
SMILES CC1(OC2C(O1)C(=O)COC2OC)C
Canonical SMILES CC1(OC2C(O1)C(=O)COC2OC)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator